ethyl 2-(2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamido)-4-methylthiazole-5-carboxylate oxalate
Description
Ethyl 2-(2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamido)-4-methylthiazole-5-carboxylate oxalate is a heterocyclic compound featuring:
- A benzimidazole core linked to a piperidine via a methyl group.
- An acetamido bridge connecting the piperidine to a 4-methylthiazole-5-carboxylate moiety.
- An oxalate counterion, enhancing solubility and stability.
Its molecular formula is C₂₆H₃₀N₄O₅·C₂H₂O₄ (molecular weight: 480.6 g/mol).
Properties
IUPAC Name |
ethyl 2-[[2-[4-(benzimidazol-1-ylmethyl)piperidin-1-yl]acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O3S.C2H2O4/c1-3-30-21(29)20-15(2)24-22(31-20)25-19(28)13-26-10-8-16(9-11-26)12-27-14-23-17-6-4-5-7-18(17)27;3-1(4)2(5)6/h4-7,14,16H,3,8-13H2,1-2H3,(H,24,25,28);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHKNVWHPWLLRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CN2CCC(CC2)CN3C=NC4=CC=CC=C43)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamido)-4-methylthiazole-5-carboxylate oxalate is a complex organic compound with potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a unique combination of benzimidazole and thiazole moieties, which are known for their diverse biological activities. Its molecular formula is , with a molecular weight of 463.61 g/mol .
The biological activity of this compound can be attributed to its interaction with various cellular targets:
- Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition : PTP1B is a significant target in the treatment of type 2 diabetes and obesity. Compounds similar to the one have shown to inhibit PTP1B, thereby enhancing insulin signaling pathways .
- Antitumor Activity : The thiazole and benzimidazole components are implicated in antitumor effects through the modulation of key signaling pathways involved in cell proliferation and apoptosis .
Biological Activities
Research has highlighted several biological activities associated with this compound:
1. Antidiabetic Effects
Studies indicate that compounds with similar structures can enhance glucose uptake and improve insulin sensitivity by inhibiting PTP1B, thus presenting potential for diabetes management .
2. Anticancer Properties
The compound exhibits cytotoxic effects against various cancer cell lines. For instance, derivatives containing thiazole rings have demonstrated significant inhibition of tumor growth in xenograft models, suggesting a promising avenue for cancer therapy .
3. Neuroprotective Effects
Benzimidazole derivatives have been associated with neuroprotective properties, potentially beneficial in treating neurodegenerative diseases due to their ability to inhibit acetylcholinesterase (AChE) .
Case Studies
Several studies provide insight into the efficacy of compounds similar to this compound.
Chemical Reactions Analysis
Key Functional Groups and Reactivity
The compound contains the following reactive sites:
- Ethyl ester group (hydrolysis, transesterification).
- Acetamido linker (amide bond stability, potential hydrolysis).
- Piperidine tertiary amine (salt formation, alkylation).
- Benzimidazole ring (coordination, electrophilic substitution).
- Thiazole ring (resistance to electrophilic substitution due to electron-deficient nature).
- Oxalate counterion (acid-base interactions, dissociation).
Synthetic Reactions
The compound’s synthesis likely involves sequential coupling and alkylation steps, inferred from analogous structures in patents and PubChem entries:
Table 1: Key Synthetic Pathways
Hydrolysis Reactions
- Ester hydrolysis : Under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, the ethyl ester hydrolyzes to a carboxylic acid. This is critical for prodrug activation or metabolic pathways .
- Amide hydrolysis : The acetamido linker is stable under physiological conditions but may hydrolyze under strong acidic/basic conditions (e.g., 6M HCl, 100°C) .
Oxidation
- The benzimidazole ring is resistant to oxidation under mild conditions but may undergo ring-opening under strong oxidants (e.g., KMnO₄) .
Salt Formation and Dissociation
The oxalate salt enhances solubility and stability. In aqueous solution, the salt dissociates into the free base and oxalic acid :
Coordination Chemistry
The benzimidazole nitrogen can coordinate to metal ions (e.g., Zn²⁺, Cu²⁺), forming stable complexes. This property is exploited in catalytic or medicinal applications :
Functionalization Reactions
- Piperidine alkylation : The tertiary amine in piperidine may undergo quaternization with alkyl halides (e.g., methyl iodide) .
- Benzimidazole electrophilic substitution : Limited reactivity due to electron-withdrawing effects from adjacent nitrogen atoms. Halogenation requires harsh conditions (e.g., Cl₂/FeCl₃) .
Table 2: Stability and Reactivity
Comparison with Similar Compounds
Structural Analogs from Literature
Table 1: Key Structural Analogs and Their Features
Key Observations:
Compound 9c replaces the piperidine-acetamido linker with a triazole-phenoxymethyl group, likely reducing conformational flexibility .
Thiazole Variations :
- The target compound’s 4-methylthiazole-5-carboxylate contrasts with Compound 9c ’s 4-bromophenyl-thiazole, which introduces bulkier hydrophobic interactions .
- BP 23973 lacks the acetamido-piperidine-benzimidazole chain, highlighting its role as a synthetic precursor rather than a bioactive agent .
Counterion Effects :
- The oxalate salt in the target compound improves aqueous solubility compared to neutral analogs like Compound 9c , which lack ionizable groups .
Pharmacological and Physicochemical Comparisons
Table 2: Pharmacological and Physical Properties
Key Findings:
- Synthetic Routes : The target compound likely requires multi-step synthesis involving piperidine functionalization, benzimidazole coupling, and oxalate salt formation, akin to methods in for triazole-thiazole derivatives .
- Bioactivity : While Compound 9c demonstrated docking affinity with α-glucosidase (a diabetes target), the target compound’s benzimidazole-piperidine-thiazole architecture may enhance selectivity for related enzymes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
